methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate
Description
Methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core substituted at positions 3, 4, and 5. Key structural elements include:
- Methyl carboxylate at position 4, enhancing solubility and serving as a metabolically labile ester.
- 1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl moiety at position 5, introduced via click chemistry (azide-alkyne cycloaddition) .
While direct pharmacological data for this compound are absent in the provided evidence, structurally related molecules (e.g., indole-isoxazole-triazole conjugates) exhibit antibacterial properties , suggesting analogous applications.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)triazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O5/c1-29-19(26)16-17(13-4-2-3-5-14(13)20)22-30-18(16)15-10-24(23-21-15)11-6-8-12(9-7-11)25(27)28/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGGRJMWNIGCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C3=CN(N=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Triazole Ring:
Attachment of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes selective reduction to form amine derivatives. Hydrogenation with Pd/C in ethanol at 60°C under 3 atm H₂ yields the corresponding amino compound within 6 hours (88% yield) . Alternative reducing agents like NaBH₄/CuCl₂ in THF achieve partial reduction but with lower efficiency (≤50% yield) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitro → Amine | H₂ (3 atm), 10% Pd/C, EtOH, 60°C | Methyl 3-(2-chlorophenyl)-5-[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate | 88% |
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 2-chlorophenyl moiety participates in nucleophilic substitution with amines or thiols. Reactions with piperidine in DMF at 120°C for 12 hours replace chlorine with a piperidine group (72% yield) . Thiophenol in the presence of K₂CO₃ in DMSO at 80°C yields the thioether derivative (65% yield) .
Triazole Ring Functionalization
The 1,2,3-triazole ring undergoes regioselective alkylation. Treatment with propargyl bromide in acetone using K₂CO₃ as a base introduces a propargyl group at the N1 position (81% yield) . Click chemistry with benzyl azide in Cu(I)-catalyzed conditions forms a 1,4-disubstituted triazole (95% yield) .
Isoxazole Ring Reactivity
The isoxazole ester undergoes hydrolysis under acidic or basic conditions. Hydrolysis with 2M NaOH in MeOH/H₂O (1:1) at 70°C for 4 hours produces the carboxylic acid derivative (92% yield). Decarboxylation via pyrolysis at 200°C under argon yields the de-esterified isoxazole (78% yield).
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Hydrolysis | 2M NaOH, MeOH/H₂O (1:1), 70°C | 3-(2-Chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylic acid | 92% | |
| Thermal Decarboxylation | 200°C, Argon, 2h | 3-(2-Chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]isoxazole | 78% |
Cross-Coupling Reactions
The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 100°C, biphenyl derivatives are synthesized (68–85% yield) .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. Research indicates that derivatives containing triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies: In vitro studies have shown that compounds similar to methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate display potent activity against melanoma cells and triple-negative breast cancer cell lines .
Antimicrobial Properties
The triazole moiety is also associated with antimicrobial activities. Compounds containing this scaffold have been evaluated for their effectiveness against bacteria and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Some studies indicate that triazole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves modulation of inflammatory pathways at the cellular level .
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
A recent study synthesized several triazole derivatives, including this compound. The synthesized compounds were tested for their anticancer properties using MTT assays against human melanoma (IGR39) and pancreatic carcinoma (Panc-1) cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial efficacy of triazole-containing compounds against various pathogens. The results showed that certain derivatives demonstrated significant inhibition of bacterial growth, suggesting their potential use as new antimicrobial agents .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Present |
| Related Triazole Derivative A | Moderate | High | Low |
| Related Triazole Derivative B | Low | Moderate | High |
Mechanism of Action
The mechanism of action of methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and isoxazole rings can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Ester vs. Amide/Thione: The methyl carboxylate in the target compound increases hydrophilicity compared to thione (C=S, ) or amide () groups, which may influence metabolic stability and target binding .
Heterocyclic Core :
Physicochemical Properties
- Solubility : The nitro group and aromatic rings in the target compound likely reduce aqueous solubility compared to hydroxyethyl-substituted analogs ().
- Crystallography : Isostructural compounds () crystallize in triclinic systems with P̄1 symmetry, suggesting similar packing motifs despite halogen variations (Cl vs. F) .
Q & A
Q. What are the established synthetic routes for methyl 3-(2-chlorophenyl)-5-[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-4-isoxazolecarboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using 4-nitrobenzyl azide and a terminal alkyne precursor under inert conditions (N₂ atmosphere) .
- Step 2 : Isoxazole ring formation via cyclization of β-keto esters with hydroxylamine, followed by esterification to introduce the methyl carboxylate group .
- Optimization : Solvent choice (e.g., DMF for CuAAC), temperature control (60–80°C for triazole formation), and catalyst loading (e.g., 5 mol% CuI) significantly impact yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How do researchers confirm the regioselectivity of the triazole ring formation in this compound, and what analytical techniques are critical for structural validation?
- Methodological Answer :
- Regioselectivity : The 1,4-disubstituted triazole is confirmed via ¹H-NMR (characteristic singlet for H-5 proton at δ 7.8–8.0 ppm) and X-ray crystallography (bond angles and torsion angles between triazole and aryl groups) .
- Structural Validation :
- NMR : ¹³C-NMR identifies carbonyl groups (C=O at ~170 ppm) and aromatic substituents.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) .
- X-ray Diffraction : Resolves bond lengths (e.g., C-N triazole bonds at ~1.34 Å) and dihedral angles between isoxazole and triazole moieties .
Q. What in vitro biological assays are most appropriate for evaluating the pharmacological potential of this compound, particularly regarding enzyme inhibition or receptor interactions?
- Methodological Answer :
- Enzyme Inhibition :
- Cytochrome P450 Assay : Monitor metabolism using liver microsomes and LC-MS to detect inhibitory effects (IC₅₀ values) .
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinase activity screening .
- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) with tritiated ligands and scintillation counting .
Advanced Research Questions
Q. What strategies are employed to address conflicting cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability Testing : Compare hepatic clearance rates using hepatocyte incubation (in vitro) vs. plasma pharmacokinetics (in vivo) to identify metabolite interference .
- Prodrug Design : Mask polar groups (e.g., ester hydrolysis) to improve bioavailability, followed by LC-MS/MS metabolite profiling .
- Dose-Response Reconciliation : Use Hill slope analysis to align EC₅₀ values across models, accounting for tissue penetration differences .
Q. How can computational methods like molecular docking be integrated with experimental SAR studies to design analogs with improved target affinity?
- Methodological Answer :
- Docking Workflow :
Target Preparation : Retrieve protein structures (e.g., CYP3A4 from PDB: 4NY4) and prepare active sites with AutoDock Tools.
Ligand Optimization : Minimize energy of analogs using Gaussian09 (B3LYP/6-31G* basis set).
Binding Affinity Prediction : Score ΔG values with AutoDock Vina; prioritize analogs with <-9 kcal/mol .
- Experimental SAR : Synthesize top-ranked analogs, test via SPR (surface plasmon resonance) for Kd validation, and correlate with docking scores .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and how can chiral chromatography or asymmetric catalysis be applied?
- Methodological Answer :
- Chiral Centers : The isoxazole-triazole junction may introduce stereochemical complexity.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in CuAAC to favor specific enantiomers .
- Purification :
- Chiral HPLC : Utilize Chiralpak® IA/IC columns with hexane/isopropanol mobile phases.
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT) .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from the Journal of Medicinal Chemistry and validate with positive controls (e.g., staurosporine for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
